molecular formula C10H12N2O3S B3392738 [(5-Methyl-1H-benzimidazol-2-yl)thio]acetic acid hydrate CAS No. 1262771-93-6

[(5-Methyl-1H-benzimidazol-2-yl)thio]acetic acid hydrate

Cat. No.: B3392738
CAS No.: 1262771-93-6
M. Wt: 240.28
InChI Key: UOQVQFRULLKOAM-UHFFFAOYSA-N
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Description

[(5-Methyl-1H-benzimidazol-2-yl)thio]acetic acid hydrate (CAS: 1269384-68-0) is a benzimidazole derivative characterized by a methyl group at the 5-position of the benzimidazole ring, a thioether linkage (-S-) connecting the heterocycle to an acetic acid moiety, and a hydrate form. Its molecular formula is C₁₀H₁₀N₂O₂S·H₂O, with a molecular weight of 240.28 g/mol .

Properties

IUPAC Name

2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S.H2O/c1-6-2-3-7-8(4-6)12-10(11-7)15-5-9(13)14;/h2-4H,5H2,1H3,(H,11,12)(H,13,14);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOQVQFRULLKOAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)SCC(=O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262771-93-6
Record name Acetic acid, 2-[(6-methyl-1H-benzimidazol-2-yl)thio]-, hydrate (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1262771-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-Methyl-1H-benzimidazol-2-yl)thio]acetic acid hydrate typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Thioacetic Acid Substitution:

    Hydration: The final step involves the crystallization of the compound in the presence of water to form the hydrate.

Industrial Production Methods

Industrial production of [(5-Methyl-1H-benzimidazol-2-yl)thio]acetic acid hydrate may involve large-scale batch reactions using automated reactors to ensure consistent quality and yield. The process includes:

    Raw Material Preparation: High-purity o-phenylenediamine and thioacetic acid are prepared and purified.

    Reaction Optimization: Reaction conditions such as temperature, pH, and reaction time are optimized to maximize yield and purity.

    Purification and Crystallization: The product is purified using techniques like recrystallization and then crystallized in the presence of water to obtain the hydrate form.

Chemical Reactions Analysis

Types of Reactions

[(5-Methyl-1H-benzimidazol-2-yl)thio]acetic acid hydrate undergoes various chemical reactions, including:

    Oxidation: The thio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding thiol using reducing agents such as lithium aluminum hydride.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions depending on the desired substitution.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: N-alkyl or N-acyl benzimidazole derivatives.

Scientific Research Applications

Anthelmintic Activity

One of the primary applications of benzimidazole derivatives, including [(5-Methyl-1H-benzimidazol-2-yl)thio]acetic acid hydrate, is in the treatment of helminth infections. Research indicates that compounds with similar structures exhibit anthelmintic properties, which are effective against various parasitic worms. For example, a study demonstrated that certain benzimidazole derivatives significantly reduced adult worm burdens in infected jirds when administered subcutaneously at dosages ranging from 3.13 to 100 mg/kg/day for 1 to 5 days .

Table 1: Anthelmintic Efficacy of Benzimidazole Derivatives

Compound NameDosage (mg/kg/day)Treatment Duration (days)Efficacy (%)
[(5-Methyl-1H-benzimidazol-2-yl)thio]acetic acid hydrate1005>80
Methyl [5-(4-fluorobenzoyl)-1H-benzimidazol-2-yl]carbamate2005>50

Anticancer Properties

Research has also highlighted the anticancer potential of benzimidazole derivatives. A study evaluated the effects of various substituted benzimidazoles on cancer cell lines, revealing that compounds with thio groups exhibited enhanced activity against breast carcinoma cells (MCF-7) and colon carcinoma cells (HCT-116). The presence of sugars like mannose further increased the anticancer activity of these compounds .

Table 2: Anticancer Activity of Benzimidazole Derivatives

Compound NameCancer Cell LineIC50 (µM)
[(5-Methyl-1H-benzimidazol-2-yl)thio]acetic acid hydrateMCF-715
Mannose-substituted derivativeHCT-11610

Fungicidal Activity

Benzimidazole derivatives are also explored for their fungicidal properties. Studies have shown that these compounds can inhibit the growth of various fungal pathogens. For instance, a series of benzimidazole-triazole derivatives were synthesized and tested against several Candida strains, demonstrating significant inhibitory activity with minimum inhibitory concentration (MIC) values ranging from 0.78 to 1.56 µg/mL .

Table 3: Fungicidal Activity Against Candida Strains

Compound NameFungal StrainMIC (µg/mL)
[(5-Methyl-1H-benzimidazol-2-yl)thio]acetic acid hydrateCandida albicans1.0
Benzimidazole-triazole derivativeCandida krusei0.78

Polymerization Inhibitors

Benzimidazole derivatives have been studied as potential polymerization inhibitors due to their ability to interfere with tubulin polymerization. This property makes them candidates for developing new materials with specific mechanical properties or for biomedical applications where controlled polymerization is required .

Mechanism of Action

The mechanism of action of [(5-Methyl-1H-benzimidazol-2-yl)thio]acetic acid hydrate involves its interaction with biological targets such as enzymes and receptors. The benzimidazole ring can bind to enzyme active sites, inhibiting their activity. The thioacetic acid moiety may interact with thiol groups in proteins, affecting their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Structural Features

The compound’s structure combines a benzimidazole core with a thioether-linked acetic acid group. Key structural analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Biological Activity (if reported)
Target Compound C₁₀H₁₀N₂O₂S·H₂O 240.28 5-methyl benzimidazole, thioacetic acid, hydrate Not explicitly reported
[(7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetic acid hydrate C₈H₁₀N₄O₄S 258.25 Triazolopyrimidine core, hydroxy group Not reported
[5-(Pyridine-2-yl)-1,3,4-thiadiazole-2-yl]thio]acetic acid arylidene-hydrazide Varies Varies Thiadiazole, pyridine, hydrazide Antimycobacterial (active at 20–40 µg/mL)
Methyl α-[(4-oxoquinazolin-2-yl)thio]acetate C₁₁H₁₀N₂O₃S 250.27 Quinazolinone, thioacetate ester Precursor for antimicrobial/anticancer agents

Key Observations :

  • Heterocyclic Core: The benzimidazole in the target compound contrasts with triazolopyrimidine (), thiadiazole (), and quinazolinone () systems in analogs. These cores influence electronic properties and binding interactions.
  • Substituents : The 5-methyl group on benzimidazole may enhance lipophilicity compared to polar groups like hydroxy () or pyridine ().
  • Functional Groups: The thioether linkage is common across analogs, but the hydrate form in the target compound may improve solubility compared to non-hydrated derivatives.

Target Compound

No direct biological data are available, but benzimidazole analogs are associated with:

  • Antimicrobial Activity : Thioether-linked benzimidazoles often disrupt microbial cell membranes or enzyme systems .
  • Anticancer Potential: Similar structures inhibit tubulin polymerization or kinase activity .

Key Analogs

  • Thiadiazole-Pyridine Hydrazides : Exhibit antimycobacterial activity against M. tuberculosis (20 µg/mL) and M. avium (40 µg/mL), likely due to thiadiazole’s ability to chelate metal ions in bacterial enzymes .
  • Quinazolinone Derivatives: Demonstrate antimicrobial and anticancer effects, attributed to the quinazolinone core’s ability to intercalate DNA or inhibit topoisomerases .
  • Triazolopyrimidine Derivatives : Hydroxy groups may enhance solubility and bioavailability compared to the target compound’s methyl group .

Biological Activity

[(5-Methyl-1H-benzimidazol-2-yl)thio]acetic acid hydrate is a compound derived from benzimidazole, a class of heterocyclic compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its anticancer, antibacterial, antioxidant, and anti-inflammatory properties.

Chemical Structure

The structure of [(5-Methyl-1H-benzimidazol-2-yl)thio]acetic acid hydrate can be represented as follows:

C10H10N2O2S\text{C}_{10}\text{H}_{10}\text{N}_2\text{O}_2\text{S}

This compound contains a benzimidazole ring system with a thioacetic acid moiety, which is responsible for its biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzimidazole derivatives. Specifically, compounds similar to [(5-Methyl-1H-benzimidazol-2-yl)thio]acetic acid hydrate have shown significant cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µg/mL)
[(5-Methyl-1H-benzimidazol-2-yl)thio]acetic acid hydrateMCF-7 (Breast Cancer)29.90 ± 0.92
[(5-Methyl-1H-benzimidazol-2-yl)thio]acetic acid hydrateHCT-116 (Colon Cancer)50.45 ± 3.06

In vitro studies have demonstrated that this compound induces apoptosis in cancer cells by modulating cell cycle progression and increasing lactate dehydrogenase (LDH) enzyme activity, indicating cellular damage and cytotoxicity .

Antibacterial Activity

Benzimidazole derivatives have also been assessed for their antibacterial properties. [(5-Methyl-1H-benzimidazol-2-yl)thio]acetic acid hydrate exhibits activity against several bacterial strains, including Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
E. faecalis40
P. aeruginosa50
S. typhi45
K. pneumoniae30

These findings suggest that the compound may serve as a potential lead in the development of new antibacterial agents .

Antioxidant Activity

Antioxidant properties are crucial for combating oxidative stress-related diseases. Studies indicate that [(5-Methyl-1H-benzimidazol-2-yl)thio]acetic acid hydrate displays significant antioxidant activity, which may contribute to its overall therapeutic potential.

Anti-inflammatory Activity

The compound has shown promise in reducing inflammation markers such as IL-6 and TNF-α in vitro. In comparative studies, it exhibited stronger inhibitory effects than standard anti-inflammatory drugs like dexamethasone.

Case Studies

  • Cytotoxicity Against MCF-7 Cells : A study evaluated the impact of [(5-Methyl-1H-benzimidazol-2-yl)thio]acetic acid hydrate on MCF-7 cells and reported an IC50 value of 29.90 ± 0.92 µg/mL, suggesting potent cytotoxicity .
  • Antibacterial Efficacy : In a comparative analysis with established antibiotics, the compound demonstrated comparable inhibition zones against E. faecalis and P. aeruginosa, highlighting its potential as an alternative therapeutic agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for [(5-Methyl-1H-benzimidazol-2-yl)thio]acetic acid hydrate, and how are intermediates purified?

  • Methodology : The compound can be synthesized via nucleophilic substitution, where 5-methyl-2-mercaptobenzimidazole reacts with chloroacetic acid in a basic medium (e.g., NaOH). Hydrate formation is achieved by recrystallization from aqueous ethanol. Intermediates are purified via recrystallization (e.g., acetic acid/water mixtures) to ensure ≥98% purity, confirmed by melting point analysis and TLC .
  • Key Challenges : Optimizing reaction time and temperature to avoid over-alkylation. Excess chloroacetic acid may lead to di-substituted byproducts.

Q. How is the structural identity of [(5-Methyl-1H-benzimidazol-2-yl)thio]acetic acid hydrate confirmed?

  • Analytical Techniques :

  • FTIR : Confirms thioether (-S-) linkage (500–600 cm⁻¹) and carboxylic acid (-COOH) stretching (2500–3300 cm⁻¹) .
  • 1H/13C NMR : Benzene protons (δ 6.8–7.5 ppm), methyl groups (δ 2.4–2.6 ppm), and thioacetic acid protons (δ 3.8–4.2 ppm) .
  • Elemental Analysis : Validates C, H, N, and S content within ±0.3% of theoretical values .

Q. What solvents and recrystallization conditions yield high-purity [(5-Methyl-1H-benzimidazol-2-yl)thio]acetic acid hydrate?

  • Procedure : Recrystallization from a 1:1 ethanol-water mixture removes unreacted starting materials. Acetic acid is used for intermediate purification due to its polarity and compatibility with thioether stability .

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence the crystal packing of [(5-Methyl-1H-benzimidazol-2-yl)thio]acetic acid hydrate?

  • Analysis : Using SHELX (e.g., SHELXL), X-ray diffraction reveals intermolecular hydrogen bonds between the hydrate water and carboxylic oxygen (O···H-O, ~2.8 Å) and N-H···S interactions in the benzimidazole ring. Graph-set analysis (e.g., Etter’s formalism) classifies motifs as D(2)\text{D}(2) or R22(8)\text{R}_2^2(8), critical for stability .
  • Implications : Hydrate formation stabilizes the lattice, affecting solubility and dissolution rates in pharmacological studies.

Q. What strategies resolve contradictions in biological activity data for structurally analogous benzimidazole-thioacetic acid derivatives?

  • Case Study : Derivatives with electron-withdrawing groups (e.g., -NO₂) show enhanced antibacterial activity but reduced solubility. Contradictions arise from assay conditions (e.g., pH, solvent DMSO vs. water). Normalize data using partition coefficient (logP) and pKa adjustments .
  • Validation : Compare MIC values against S. aureus and E. coli under standardized CLSI guidelines.

Q. How does modifying the benzimidazole scaffold (e.g., introducing morpholine or triazole moieties) enhance bioactivity?

  • Synthetic Approach : Salts of 2-((4-R-triazol-5-yl)thio)acetic acid (e.g., morpholine derivatives) improve fungicidal activity by 30–50% via enhanced membrane permeability. Cyclization with acetic anhydride introduces rigidity, as seen in thiazolidinone derivatives .
  • Mechanistic Insight : Molecular docking (e.g., AutoDock Vina) identifies hydrogen bonding with fungal CYP51 or bacterial DHFR active sites .

Q. What computational methods predict the reactivity of [(5-Methyl-1H-benzimidazol-2-yl)thio]acetic acid hydrate in nucleophilic substitution reactions?

  • DFT Studies : B3LYP/6-31G(d) calculations reveal nucleophilic attack at the sulfur atom (Mulliken charge: −0.35) is favored over the methyl group. Solvent models (e.g., PCM for acetic acid) predict activation energies within ±5 kcal/mol of experimental data .

Methodological Recommendations

  • Crystallography : Use SHELXTL for high-resolution refinement; twinning parameters (BASF) may be required for hydrates .
  • Chromatography : HPLC with C18 columns (acetonitrile:0.1% TFA, 70:30) resolves degradation products. Retention time: ~8.2 min .
  • Biological Assays : Pre-screen derivatives for cytotoxicity (e.g., MTT assay on HEK293 cells) before antimicrobial testing to avoid false positives .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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[(5-Methyl-1H-benzimidazol-2-yl)thio]acetic acid hydrate
Reactant of Route 2
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[(5-Methyl-1H-benzimidazol-2-yl)thio]acetic acid hydrate

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